molecular formula C17H21N5O B12239160 4-Cyclopropyl-6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine

4-Cyclopropyl-6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine

Cat. No.: B12239160
M. Wt: 311.4 g/mol
InChI Key: ROOCOQXZKMAJRT-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine is a complex organic compound that features a pyrimidine core substituted with cyclopropyl and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to modify the functional groups on the compound.

    Substitution: Nucleophilic substitution reactions can be used to replace specific groups on the pyrimidine core or the piperidinyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols, and palladium catalysts for cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

4-Cyclopropyl-6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Materials Science: It can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

    Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropyl-6-methoxypyrimidine: Similar pyrimidine core with different substituents.

    5-(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-one: Contains a similar oxadiazole ring but different core structure.

    1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Contains a cyclopropyl group but different core structure.

Uniqueness

4-Cyclopropyl-6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine is unique due to its combination of a pyrimidine core with cyclopropyl and piperidinyl groups, which imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C17H21N5O

Molecular Weight

311.4 g/mol

IUPAC Name

2-cyclopropyl-5-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C17H21N5O/c1-2-11(1)14-9-15(19-10-18-14)22-7-5-13(6-8-22)17-21-20-16(23-17)12-3-4-12/h9-13H,1-8H2

InChI Key

ROOCOQXZKMAJRT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCC(CC3)C4=NN=C(O4)C5CC5

Origin of Product

United States

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